Diprotium oxide

Description

Propriétés

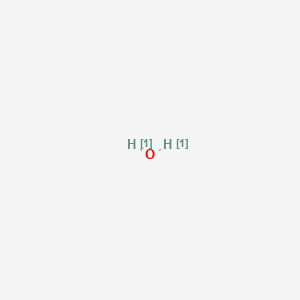

Formule moléculaire |

H2O |

|---|---|

Poids moléculaire |

18.015 g/mol |

InChI |

InChI=1S/H2O/h1H2/i/hH2 |

Clé InChI |

XLYOFNOQVPJJNP-YOGHCVPTSA-N |

SMILES |

O |

SMILES isomérique |

[1H]O[1H] |

SMILES canonique |

O |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Diprotium Oxide versus Deuterium Oxide for Researchers and Drug Development Professionals

Introduction:

This technical guide provides an in-depth comparison of the physical properties of diprotium (B1237481) oxide (H₂O), commonly known as light water, and deuterium (B1214612) oxide (D₂O), or heavy water. For researchers, scientists, and professionals in drug development, a thorough understanding of the nuanced differences between these two isotopic forms of water is critical. These differences, driven by the seemingly subtle substitution of protium (B1232500) with deuterium, can have profound impacts on chemical reactions, biological processes, and the stability of pharmaceutical compounds. This document outlines the key physical property distinctions, details the experimental protocols for their measurement, and explores the implications of these differences in relevant biological pathways.

Core Physical Property Comparison

The substitution of hydrogen with its heavier isotope, deuterium, results in notable alterations to the physical characteristics of water. These changes primarily arise from the increased molecular weight and the stronger hydrogen bonding observed in D₂O. A summary of these differences is presented in the table below.

| Physical Property | Diprotium Oxide (H₂O) | Deuterium Oxide (D₂O) |

| Molar Mass ( g/mol ) | 18.015 | 20.028 |

| Density at 20°C (g/mL) | 0.9982 | 1.1056 |

| Melting Point (°C) | 0.00 | 3.82[1] |

| Boiling Point (°C) | 100.00 | 101.42[2] |

| Dynamic Viscosity at 20°C (mPa·s) | 1.002 | 1.2467 |

| Specific Heat Capacity at 25°C (J/g°C) | 4.186 | 4.219 |

| Dielectric Constant at 20°C | 80.1 | 79.8 |

| Surface Tension at 25°C (mN/m) | 71.99 | 71.93 |

| Refractive Index (nD) at 20°C | 1.3330 | 1.3284 |

Experimental Protocols for Physical Property Measurement

Accurate and reproducible measurement of these physical properties is paramount for research and development. The following sections detail standard experimental protocols for determining the key physical characteristics of H₂O and D₂O.

Density Measurement

Method: A straightforward and common method for determining the density of a liquid is by measuring the mass of a known volume.

Apparatus:

-

Analytical balance (accurate to ±0.0001 g)

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Thermostatically controlled water bath

-

Pipette

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with the liquid (H₂O or D₂O) to just above the mark, ensuring no air bubbles are present.

-

Place the pycnometer in the thermostatically controlled water bath until it reaches the desired temperature.

-

Once thermal equilibrium is reached, carefully remove the excess liquid from the capillary top using a pipette until the liquid level is exactly at the calibration mark.

-

Dry the outside of the pycnometer and weigh it.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Viscosity Measurement

Method: The viscosity of H₂O and D₂O can be accurately determined using a capillary viscometer, which measures the time it takes for a known volume of liquid to flow through a capillary of a known diameter.

Apparatus:

-

Ostwald viscometer or Ubbelohde viscometer

-

Thermostatically controlled water bath

-

Stopwatch

-

Pipette

Procedure:

-

Clean and dry the viscometer thoroughly.

-

Pipette a precise volume of the liquid into the larger bulb of the viscometer.

-

Place the viscometer vertically in the thermostatically controlled water bath and allow it to reach thermal equilibrium.

-

Using a pipette bulb or by applying gentle pressure, draw the liquid up through the capillary into the smaller bulb, above the upper timing mark.

-

Release the pressure and allow the liquid to flow back down the capillary.

-

Start the stopwatch when the meniscus of the liquid passes the upper timing mark.

-

Stop the stopwatch when the meniscus passes the lower timing mark.

-

Repeat the measurement at least three times and calculate the average flow time.

-

The kinematic viscosity is calculated using the viscometer constant and the average flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Boiling Point Determination

Method: The boiling point can be determined using a micro-boiling point apparatus, which is suitable for small sample volumes.

Apparatus:

-

Thiele tube or a melting point apparatus with a boiling point attachment

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (accurate to ±0.1 °C)

-

Heating mantle or oil bath

Procedure:

-

Place a small amount of the liquid into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube or melting point apparatus.

-

Heat the apparatus gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling.

Melting Point Determination

Method: The melting point of the solid phase (ice) of H₂O and D₂O can be determined using the capillary melting point method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Thermometer (accurate to ±0.1 °C)

Procedure:

-

Freeze a small sample of the liquid in a separate container.

-

Grind the frozen solid into a fine powder.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of about 1-2 °C per minute, as the melting point is approached.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). The melting point is the range between these two temperatures.

Specific Heat Capacity Measurement

Method: Calorimetry is used to determine the specific heat capacity by measuring the heat required to raise the temperature of a known mass of the liquid by a specific amount.

Apparatus:

-

Calorimeter (an insulated container)

-

Heater of known power

-

Thermometer (accurate to ±0.1 °C)

-

Power supply

-

Ammeter and Voltmeter

-

Stopwatch

-

Analytical balance

Procedure:

-

Measure and record the mass of the empty calorimeter.

-

Add a known mass of the liquid to the calorimeter and record the total mass.

-

Place the heater and thermometer in the calorimeter.

-

Record the initial temperature of the liquid.

-

Start the heater and the stopwatch simultaneously, and record the voltage and current.

-

Stir the liquid gently to ensure uniform heating.

-

After a specific time interval (e.g., 5 minutes), switch off the heater and record the final temperature and the time.

-

The heat supplied by the heater is calculated (Power × time).

-

The specific heat capacity of the liquid is calculated using the formula: Q = mcΔT, where Q is the heat supplied, m is the mass of the liquid, c is the specific heat capacity, and ΔT is the change in temperature. Corrections for heat loss to the surroundings may be necessary for high accuracy.

Dielectric Constant Measurement

Method: The dielectric constant can be measured by determining the capacitance of a capacitor with and without the liquid as the dielectric material.

Apparatus:

-

Capacitance meter or an LCR bridge

-

A test cell consisting of two parallel plates or coaxial cylinders

-

Frequency generator

Procedure:

-

Measure the capacitance of the empty test cell (C_air).

-

Fill the test cell with the liquid (H₂O or D₂O), ensuring there are no air bubbles between the plates.

-

Measure the capacitance of the test cell filled with the liquid (C_liquid).

-

The dielectric constant (ε) of the liquid is the ratio of the capacitance of the cell with the liquid to the capacitance of the empty cell: ε = C_liquid / C_air.

Surface Tension Measurement

Method: The capillary rise method is a classic and reliable technique for measuring the surface tension of liquids.

Apparatus:

-

Capillary tube of known internal radius

-

Beaker

-

Traveling microscope or a cathetometer

-

Adjustable stand

Procedure:

-

Clean the capillary tube and the beaker thoroughly.

-

Place the liquid in the beaker.

-

Vertically immerse the capillary tube into the liquid. The liquid will rise in the capillary tube due to surface tension.

-

Allow the system to reach equilibrium.

-

Use the traveling microscope to measure the height (h) of the liquid column from the surface of the liquid in the beaker to the bottom of the meniscus in the capillary tube.

-

The surface tension (γ) is calculated using the formula: γ = (h * ρ * g * r) / 2, where ρ is the density of the liquid, g is the acceleration due to gravity, and r is the internal radius of the capillary tube.

Refractive Index Measurement

Method: An Abbe refractometer is a standard instrument for the precise measurement of the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium lamp, 589 nm)

-

Dropper

Procedure:

-

Turn on the light source and the water circulator to maintain a constant temperature for the prisms of the refractometer.

-

Open the prism assembly and clean the surfaces of both prisms with a soft tissue and a suitable solvent (e.g., ethanol).

-

Place a few drops of the liquid onto the surface of the lower prism.

-

Close the prism assembly.

-

Look through the eyepiece and adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a dark section.

-

If a colored band is visible at the borderline, adjust the compensator knob to obtain a sharp, achromatic borderline.

-

Align the borderline precisely with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

Impact of Deuterium Oxide on Cellular Signaling Pathways in Drug Development

The substitution of H₂O with D₂O can significantly influence biological systems, a phenomenon known as the solvent isotope effect. These effects are of particular interest in drug development as they can alter drug metabolism, protein stability, and cellular signaling pathways. Recent studies have shown that D₂O can induce a cellular stress response and impact key signaling cascades.

A notable example is the effect of D₂O on the AKT-MAPK signaling network , which is crucial for cell survival, proliferation, and differentiation. Exposure of cancer cells to D₂O has been observed to attenuate the phosphorylation of AKT, a key pro-survival kinase, while simultaneously activating stress-responsive mitogen-activated protein kinases (MAPKs) such as ERK and JNK.[3][4][5] This dual effect can shift the cellular balance towards apoptosis.

Furthermore, D₂O has been shown to induce the endoplasmic reticulum (ER) stress response . This is evidenced by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event in the unfolded protein response (UPR).[3] The UPR is a cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the ER. Persistent ER stress can lead to apoptosis.

The D₂O-induced stress response also involves the transcriptional upregulation of several stress-related genes, including CDKN1A (p21), DDIT3 (CHOP), and GADD45A .[3][4][5] These genes are involved in cell cycle arrest, DNA damage response, and apoptosis, further highlighting the potential of D₂O to modulate cellular fate.

Experimental Workflow for Investigating D₂O Effects on Signaling Pathways

A typical experimental workflow to investigate the effects of D₂O on cellular signaling pathways in a drug development context would involve the following steps:

D₂O-Induced Stress Response Signaling Pathway

The following diagram illustrates the key signaling events initiated by D₂O-induced cellular stress:

The physical and chemical disparities between this compound and deuterium oxide, while subtle, are significant and have far-reaching implications in biological and pharmaceutical research. A precise understanding and accurate measurement of these properties are fundamental for any study involving isotopic substitution. Furthermore, the modulation of critical cellular signaling pathways by D₂O presents both a challenge and an opportunity in drug development, potentially offering novel therapeutic strategies by inducing cellular stress and promoting apoptosis in diseased cells. This guide serves as a foundational resource for professionals seeking to leverage the unique properties of deuterium in their research endeavors.

References

The Deuterium Isotope Effect: A Deep Dive into Protein Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can have subtle yet significant effects on the biophysical properties of proteins, most notably their conformational stability. This technical guide provides a comprehensive overview of the isotopic effects of deuterium on protein stability, detailing the underlying principles, experimental methodologies to quantify these effects, and a summary of key quantitative data. This document is intended to be a valuable resource for researchers in structural biology, protein engineering, and drug development who are utilizing or considering the use of deuterium in their studies.

Core Principles: The Thermodynamic Basis of Deuterium-Induced Protein Stabilization

The stability of a protein in an aqueous environment is a delicate balance of enthalpic and entropic contributions from various non-covalent interactions, including hydrogen bonds and the hydrophobic effect. The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in the solvent (D₂O) or within the protein itself can perturb this balance, generally leading to an increase in the protein's thermodynamic stability.

The primary mechanisms contributing to this stabilization are:

-

Strengthening of Hydrogen Bonds: Deuterium bonds (D-bonds) are generally considered to be slightly stronger than hydrogen bonds (H-bonds). This is attributed to the lower zero-point energy of the O-D bond compared to the O-H bond, resulting in a shorter and stronger bond. In the context of protein stability, this enhanced bond strength applies to both protein-protein hydrogen bonds within the folded structure and, more significantly, to the hydrogen bonding network of the D₂O solvent.[1][2][3]

-

Enhancement of the Hydrophobic Effect: The hydrophobic effect, a major driving force for protein folding, is also strengthened in D₂O. This is because D₂O is more structured and has stronger intermolecular hydrogen bonds than H₂O. Consequently, the energetic penalty for creating a cavity in D₂O to accommodate a nonpolar solute is greater, which in turn promotes the association of hydrophobic residues in the protein core.[4]

These effects collectively shift the unfolding equilibrium towards the native, folded state, resulting in a more stable protein. This increased stability is experimentally observed as an increase in the melting temperature (Tₘ) and a more negative Gibbs free energy of unfolding (ΔG).[5][6]

Quantitative Analysis of Deuterium's Impact on Protein Stability

Numerous studies have quantified the stabilizing effect of deuterium on a variety of proteins. The following table summarizes key thermodynamic parameters obtained from studies comparing protein stability in H₂O and D₂O. A consistent observation is an increase in the melting temperature (Tₘ) of proteins when dissolved in D₂O, typically in the range of 2-4 K.[7] The stabilization is predominantly enthalpic in nature.[5]

| Protein | Method | ΔTₘ (°C) (D₂O - H₂O) | ΔΔG (kcal/mol) (D₂O - H₂O) | ΔΔH (kcal/mol) (D₂O - H₂O) | Reference(s) |

| Ribonuclease A | DSC | 1.4 - 4.1 | - | - | [6] |

| Lysozyme | DSC | 4.2 | - | - | [7] |

| Cytochrome c | DSC | 2.0 | - | - | [7] |

| drk N-terminal SH3 domain | NMR | ~1.5 | ~-0.2 at 25°C | ~-0.9 at Tₛ | [5] |

| Bovine Serum Albumin (BSA) | DLS, Fluorescence | Increased conformational stability | - | - | [8] |

Note: The exact values can vary depending on the specific experimental conditions such as pH, ionic strength, and protein concentration.

Experimental Protocols for Assessing Deuterium Isotope Effects

A variety of biophysical techniques can be employed to measure the impact of deuterium on protein stability. This section provides detailed methodologies for the most common approaches.

Production of Deuterated Proteins

For studies investigating the effects of deuterium substitution within the protein itself (at non-exchangeable positions), recombinant protein expression in a deuterated medium is required.

Protocol for High-Yield Deuterated Protein Expression in E. coli [1][9][10]

-

Adaptation of E. coli to D₂O:

-

Start with a fresh transformation of the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

Gradually adapt the cells to D₂O by sequential transfer into minimal medium (e.g., M9) with increasing concentrations of D₂O (e.g., 30%, 60%, 80%, and finally 100%). This gradual adaptation is crucial for cell viability and protein expression.

-

Use a deuterated carbon source (e.g., d-glucose (B1605176) or d-glycerol) in the M9 medium.

-

-

Pre-culture and Main Culture:

-

Inoculate a small volume of 100% D₂O M9 medium with the adapted E. coli and grow overnight.

-

Use the overnight culture to inoculate a larger volume of 100% D₂O M9 medium for the main expression culture.

-

Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

-

-

Induction and Harvest:

-

Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the OD₆₀₀ reaches the mid-log phase (typically 0.6-0.8).

-

Continue to grow the culture for several hours at an optimized temperature for the specific protein.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Purify the deuterated protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a protein solution as a function of temperature, providing a detailed thermodynamic profile of its thermal unfolding.

DSC Protocol for Comparing Protein Stability in H₂O and D₂O [11][12]

-

Sample Preparation:

-

Prepare identical concentrations of the protein (typically 0.2 - 1.0 mg/mL) in both H₂O-based and D₂O-based buffers. Ensure the p H of the H₂O buffer and the pD of the D₂O buffer are equivalent (pD = pH + 0.4).

-

Dialyze both protein samples extensively against their respective buffers to ensure proper buffer matching.

-

Degas the samples and buffers immediately before the DSC experiment to prevent bubble formation.

-

-

DSC Measurement:

-

Load the protein sample into the sample cell and the corresponding buffer into the reference cell of the calorimeter.

-

Set the experimental parameters:

-

Temperature Range: Typically from 20 °C to 100 °C, ensuring the entire unfolding transition is captured.

-

Scan Rate: A common scan rate is 1 °C/min. Slower scan rates can improve resolution but may increase the risk of aggregation.

-

Pressure: Apply sufficient pressure (e.g., 3 atm) to prevent boiling of the aqueous solutions.

-

-

Perform a buffer-buffer baseline scan before and after the protein scans to ensure instrument stability and for accurate baseline subtraction.

-

Perform a second scan of the protein sample to assess the reversibility of the unfolding process.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the protein thermogram.

-

Fit the resulting heat capacity curve to a suitable model (e.g., a two-state model) to determine the melting temperature (Tₘ), the calorimetric enthalpy of unfolding (ΔH_cal), and the change in heat capacity upon unfolding (ΔC_p).

-

The Gibbs free energy of unfolding (ΔG) at a given temperature can then be calculated using the Gibbs-Helmholtz equation.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as a function of temperature or chemical denaturants.

CD Spectroscopy Protocol for Thermal Denaturation Studies [13][14][15]

-

Sample Preparation:

-

Prepare protein samples in H₂O and D₂O buffers at a concentration suitable for CD measurements (typically 0.1 - 0.2 mg/mL).

-

Use a buffer that has low absorbance in the far-UV region (e.g., phosphate (B84403) buffer). Avoid buffers with high chloride concentrations.

-

-

CD Measurement:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record a baseline spectrum of the buffer at the starting temperature.

-

Monitor the CD signal at a wavelength that shows a significant change upon unfolding. For α-helical proteins, 222 nm is commonly used.

-

Increase the temperature in a controlled manner (e.g., 1 °C/min) using a Peltier temperature controller.

-

Record the CD signal at each temperature point.

-

-

Data Analysis:

-

Plot the CD signal at the chosen wavelength as a function of temperature.

-

Fit the resulting melting curve to a sigmoidal function to determine the melting temperature (Tₘ), which is the midpoint of the transition.

-

Neutron Scattering

Small-angle neutron scattering (SANS) is a technique used to study the size and shape of macromolecules in solution. The use of deuterated proteins and solvents is particularly advantageous in neutron scattering due to the different scattering lengths of hydrogen and deuterium, which allows for contrast variation experiments.[16][17]

SANS Experimental Workflow [9][10]

-

Sample Preparation:

-

Prepare deuterated protein as described in section 3.1.

-

Dissolve the protein in a D₂O-based buffer to a suitable concentration (typically 1-10 mg/mL). The use of a 100% D₂O buffer maximizes the contrast between the protein and the solvent.

-

-

SANS Data Collection:

-

Place the protein solution in a quartz sample cell.

-

Collect scattering data at a neutron scattering facility. The scattering vector (q) range is chosen based on the expected size of the protein.

-

Collect scattering data for the buffer alone for background subtraction.

-

-

Data Analysis:

-

Subtract the buffer scattering from the sample scattering.

-

Analyze the resulting scattering curve to determine structural parameters such as the radius of gyration (R_g) and the forward scattering intensity (I(0)), which is proportional to the molecular weight.

-

Visualizing Workflows and Concepts

The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflows and the theoretical underpinnings of the deuterium isotope effect on protein stability.

References

- 1. researchgate.net [researchgate.net]

- 2. Evolving Escherichia coli Host Strains for Efficient Deuterium Labeling of Recombinant Proteins Using Sodium Pyruvate-d3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D2O as an Imperfect Replacement for H2O: Problem or Opportunity for Protein Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enthalpic stabilization of an SH3 domain by D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent isotope effect and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 12. Using CD Spectroscopy to Evaluate Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]

- 13. diva-portal.org [diva-portal.org]

- 14. CHEM 245 - CD spectroscopy [guweb2.gonzaga.edu]

- 15. genscript.com [genscript.com]

- 16. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering | Springer Nature Experiments [experiments.springernature.com]

- 17. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering | ORNL [ornl.gov]

The Discovery and History of Heavy Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and production of heavy water (deuterium oxide, D₂O). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the foundational experiments, key scientific figures, and the evolution of production technologies. The guide presents quantitative data in structured tables for comparative analysis, details the methodologies of pivotal experiments, and utilizes visualizations to illustrate critical pathways and workflows.

Discovery and Key Pioneers

The journey to understanding heavy water began with the discovery of isotopes. In 1913, Frederick Soddy first proposed the concept of isotopes, for which he received the Nobel Prize in Chemistry in 1921. This laid the theoretical groundwork for the existence of a heavier form of hydrogen.

Harold Urey's Discovery of Deuterium (B1214612) (1931):

The definitive discovery of deuterium, the heavy isotope of hydrogen, was made in 1931 by Harold Clayton Urey, a professor of chemistry at Columbia University.[1][2] Urey, along with his assistant George M. Murphy and Ferdinand G. Brickwedde from the National Bureau of Standards, successfully detected deuterium through spectroscopic analysis of the residue from the fractional distillation of liquid hydrogen.[3][4] For this groundbreaking discovery, Urey was awarded the Nobel Prize in Chemistry in 1934.[5]

Gilbert N. Lewis's Isolation of Pure Heavy Water (1933):

Following the discovery of deuterium, the next crucial step was to isolate it in a pure form as heavy water. This was achieved in 1933 by Gilbert Newton Lewis, Urey's former mentor and a renowned chemist at the University of California, Berkeley.[1][6] Lewis and his student Ronald T. MacDonald employed a multi-stage electrolysis process to concentrate and ultimately isolate the first samples of pure heavy water.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and historical production of heavy water.

Table 1: Physical Properties of Light Water (H₂O) vs. Heavy Water (D₂O)

| Property | Light Water (H₂O) | Heavy Water (D₂O) |

| Molar Mass ( g/mol ) | 18.015 | 20.028 |

| Density at 20°C (g/mL) | 0.998 | 1.105 |

| Melting Point (°C) | 0.00 | 3.82 |

| Boiling Point (°C) | 100.00 | 101.42 |

| Temperature of Maximum Density (°C) | 3.98 | 11.6 |

| Viscosity at 20°C (mPa·s) | 1.002 | 1.247 |

| Surface Tension at 25°C (mN/m) | 71.98 | 71.93 |

| pH at 25°C | 7.00 | 7.44 (pD) |

Table 2: Timeline of Key Discoveries and Production Milestones

| Year | Event | Key Figure(s) / Institution | Significance |

| 1913 | Proposal of Isotopes | Frederick Soddy | Provided the theoretical basis for the existence of heavy hydrogen. |

| 1931 | Discovery of Deuterium | Harold Urey, George Murphy, Ferdinand Brickwedde | First experimental detection of the heavy isotope of hydrogen.[13] |

| 1933 | Isolation of Pure Heavy Water | Gilbert N. Lewis, Ronald T. MacDonald | First successful isolation of D₂O using electrolysis.[1][6] |

| 1934 | First Industrial Production | Norsk Hydro (Vemork, Norway) | Began the first large-scale production of heavy water as a byproduct of fertilizer production.[14][15] |

| 1943 | Development of Girdler Sulfide (B99878) Process | Karl-Hermann Geib, Jerome S. Spevack | Patented a more cost-effective method for heavy water production.[16][17] |

Experimental Protocols

This section details the methodologies for the key experiments in the discovery and production of heavy water.

Urey's Discovery of Deuterium: Fractional Distillation of Liquid Hydrogen

Objective: To concentrate the heavier isotope of hydrogen (deuterium) for spectroscopic detection.

Methodology:

-

Liquefaction of Hydrogen: Gaseous hydrogen was liquefied to produce a volume of approximately 5-6 liters.[3][4]

-

Fractional Distillation: The liquid hydrogen was subjected to slow fractional distillation at its boiling point (approximately -253 °C). Urey theorized that the heavier isotope, having a slightly higher boiling point, would be concentrated in the final residue.[3][4]

-

Sample Collection: The distillation was carried out until only a small fraction of the original volume (approximately 1 mL) remained.[3][4]

-

Spectroscopic Analysis: The gaseous form of this residue was then analyzed using a high-resolution spectrograph. The analysis revealed faint spectral lines at wavelengths predicted for a hydrogen isotope of mass 2, confirming the existence of deuterium.[3][4]

Quantitative Results:

-

Initial natural abundance of deuterium: ~1 part in 6500[13]

-

Concentration factor: The final sample was enriched in deuterium by a factor of approximately 100 to 200 times the natural abundance.[18]

Lewis's Isolation of Heavy Water: Multi-Stage Electrolysis

Objective: To produce a sample of pure heavy water (D₂O).

Methodology:

-

Initial Electrolysis: Large volumes of ordinary water, containing a small amount of sodium hydroxide (B78521) as an electrolyte, were subjected to electrolysis. Light water (H₂O) is decomposed into hydrogen and oxygen gas at a faster rate than heavy water (D₂O).[19]

-

Staged Concentration: The residual water from the first stage, now enriched in D₂O, was used as the feedstock for a subsequent electrolysis stage. This process was repeated through multiple stages.

-

Cell Design: The electrolytic cells typically used a steel cathode and a nickel anode.[20]

-

Final Purification: After several stages of concentration, the highly enriched water was distilled to remove the electrolyte and any other impurities, yielding nearly pure heavy water.

Quantitative Aspects of Early Industrial Production (Norsk Hydro):

-

The Norsk Hydro plant utilized a cascade of electrolytic cells.[21]

-

The process was energy-intensive, relying on the abundant hydroelectric power available at the Vemork plant.[14][22]

-

By 1934, the plant was capable of producing approximately 12 tonnes of heavy water per year.[14][21]

Industrial Production: The Girdler Sulfide (GS) Process

Objective: To produce heavy water on a large industrial scale more economically than electrolysis.

Principle: The GS process is a dual-temperature isotopic exchange process that utilizes the equilibrium reaction between hydrogen sulfide (H₂S) and water. The equilibrium constant for the transfer of deuterium from H₂S to water is temperature-dependent.

Methodology:

-

Dual-Tower System: The process involves two main towers: a cold tower operating at approximately 30°C and a hot tower at around 130°C.[17][23]

-

Cold Tower Exchange: In the cold tower, natural water flows down while hydrogen sulfide gas flows up. At this lower temperature, the equilibrium favors the transfer of deuterium from the H₂S to the water, thus enriching the water in deuterium.[17][23]

-

Hot Tower Exchange: The now deuterium-depleted H₂S is heated and sent to the hot tower. The deuterium-enriched water from the cold tower is also fed to the top of the hot tower. At the higher temperature, the equilibrium shifts, and deuterium transfers from the water back to the H₂S gas.[17][23]

-

Cascading Enrichment: The enriched H₂S from the hot tower is then cooled and recirculated to the cold tower to enrich a new stream of incoming water. The water, progressively enriched in deuterium, is passed through a series of such stages.

-

Final Purification: The water from the GS process, typically enriched to 15-20% D₂O, is then further concentrated to reactor-grade (99.75%) by vacuum distillation or electrolysis.[16]

Visualizations

The following diagrams illustrate key aspects of the discovery and production of heavy water.

Applications in Research and Drug Development

Heavy water has numerous applications in scientific research and is of particular interest to the pharmaceutical industry.

-

Isotopic Tracer: Due to its non-radioactive nature, D₂O is an ideal tracer for studying metabolic pathways and water turnover in biological systems.[24]

-

Neutron Moderator: In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are used to avoid interference from proton signals. Heavy water is also a highly effective neutron moderator in certain types of nuclear reactors.[25]

-

Drug Development: The "kinetic isotope effect" describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Replacing hydrogen with deuterium in a drug molecule can slow down its metabolism, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing and reduced side effects.[25][26] This principle is a key area of research in modern pharmacology.[27]

This guide provides a foundational understanding of the discovery and history of heavy water, offering valuable context for its contemporary applications in science and medicine. The detailed experimental overviews and quantitative data serve as a starting point for further investigation and application in research and development.

References

- 1. Heavy water - Wikipedia [en.wikipedia.org]

- 2. Timeline of United States discoveries - Wikipedia [en.wikipedia.org]

- 3. Harold Clayton Urey [columbia.edu]

- 4. Chemistry Group Directory [columbia.edu]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

- 6. Gilbert N. Lewis - Wikipedia [en.wikipedia.org]

- 7. Heavy Water - Molecule of the Month February 2010 - HTML-only version [chm.bris.ac.uk]

- 8. psiberg.com [psiberg.com]

- 9. Quantum Differences between Heavy and Light Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aps.anl.gov [aps.anl.gov]

- 11. jonra.nstri.ir [jonra.nstri.ir]

- 12. ISIS Quantum effects explain similar melting points of light and heavy water [isis.stfc.ac.uk]

- 13. Harold C. Urey, Ferdinand G. Brickwedde, and the Discovery of Deuterium | NIST [nist.gov]

- 14. ags.recollect.co.nz [ags.recollect.co.nz]

- 15. ww2days.com [ww2days.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Girdler sulfide process - Wikipedia [en.wikipedia.org]

- 18. Harold Urey - Wikipedia [en.wikipedia.org]

- 19. quora.com [quora.com]

- 20. US3514382A - Electrolytic process for heavy water production - Google Patents [patents.google.com]

- 21. Norwegian heavy water sabotage - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

- 23. scribd.com [scribd.com]

- 24. Research Progress in the Medical Application of Heavy Water, Especially in the Field of D2O-Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. Pharmacological uses and perspectives of heavy water and deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacological uses and perspectives of heavy water and deuterated compounds. | Semantic Scholar [semanticscholar.org]

quantum effects in diprotium oxide at low temperatures

An In-depth Technical Guide to Quantum Effects in Diprotium (B1237481) Oxide at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprotium oxide (D₂O), or heavy water, serves as a fascinating subject for the study of quantum mechanical phenomena, particularly at low temperatures where these effects become more pronounced. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) introduces a significant mass change that, while chemically subtle, has profound impacts on the physical and quantum behavior of water. This technical guide explores the core quantum effects observed in D₂O at cryogenic temperatures, including nuclear quantum effects on bond structures, quantum tunneling, and altered vibrational dynamics. We present a synthesis of experimental data, detailed protocols for key analytical techniques, and visual representations of the underlying principles and workflows to provide a comprehensive resource for professionals in research and development.

Introduction to Quantum Effects in Heavy Water

At macroscopic scales and ambient temperatures, the behavior of water is well-described by classical physics. However, as the temperature is lowered, the thermal energy of molecules decreases, and quantum mechanical effects, which are always present, begin to dominate. In water, these phenomena are primarily associated with the light hydrogen nuclei. By studying this compound, where the protons are replaced by deuterons (a proton and a neutron), we can probe the influence of nuclear mass on these quantum behaviors.

The heavier deuterium nucleus behaves more like a classical particle than a proton; its quantum uncertainty in position is smaller, and its tunneling probability is lower.[1] This leads to significant isotopic differences in the properties of liquid and solid D₂O compared to H₂O, including variations in bond lengths, freezing points, dielectric properties, and reaction kinetics at low temperatures.[1][2] Understanding these differences is crucial for fields ranging from condensed matter physics to structural biology and pharmacology, where D₂O is used as a solvent to probe molecular interactions and dynamics.

Core Quantum Phenomena in D₂O at Low Temperatures

Nuclear Quantum Effects (NQEs) on Molecular Structure

The primary quantum distinction between H₂O and D₂O arises from differences in zero-point energy (ZPE) and nuclear wave function delocalization. The heavier deuteron (B1233211) has a lower ZPE and is more localized than the proton. This directly impacts both the intramolecular covalent bonds and the intermolecular hydrogen bonds.

-

Covalent Bonds: In the liquid state, the O-D covalent bond is approximately 3% shorter than the O-H bond in H₂O.[2] This is a direct consequence of the lower ZPE of the O-D stretching mode, which leads to a slightly stronger, shorter bond.

-

Hydrogen Bonds: Conversely, the intermolecular hydrogen bonds (or deuterium bonds) are about 4% longer in liquid D₂O than in H₂O.[1][2] The more localized deuteron is less able to delocalize towards a neighboring oxygen atom, resulting in a weaker and longer deuterium bond. This increased bond length affects nearly all of D₂O's bulk properties.[1]

These structural changes persist into the solid phase (ice), where they have been confirmed by neutron diffraction studies.[3]

Quantum Tunneling

At very low temperatures, particles can pass through energy barriers that they classically could not surmount, a phenomenon known as quantum tunneling. In ice, this is particularly relevant for the reorientation of water molecules, which is necessary to relax the dielectric polarization of the crystal. This reorientation is mediated by the movement of orientational defects (Bjerrum defects).

Studies of the dielectric relaxation time in D₂O ice show a deviation from the classical Arrhenius law at temperatures below approximately 220 K.[4] This departure is a signature of quantum tunneling, where deuterons tunnel through the potential barrier for reorientation rather than hopping over it via thermal activation.[4] As expected from its greater mass, the tunneling efficiency for deuterium is lower than for hydrogen, and these quantum effects become prominent at a lower temperature in D₂O compared to H₂O (where deviations begin below 240 K).[4][5][6]

Vibrational and Rotational Dynamics

The increased mass of deuterium significantly lowers the frequencies of the vibrational and rotational modes of the water molecule. This is readily observed using spectroscopic techniques like Fourier-Transform Infrared (FTIR), Raman, and Inelastic Neutron Scattering (INS). For instance, the O-D stretching band in D₂O appears at a much lower frequency (around 2400-2500 cm⁻¹) compared to the O-H stretch in H₂O (around 3200-3400 cm⁻¹). These shifts are fundamental to using isotopic substitution in vibrational spectroscopy to identify and analyze molecular structures and dynamics.

Quantitative Data Presentation

The following tables summarize key quantitative data comparing D₂O and H₂O, highlighting the consequences of the underlying quantum effects.

Table 1: Comparative Physical Properties of H₂O and D₂O

| Property | H₂O (Light Water) | D₂O (Heavy Water) | Reference(s) |

| Molar Mass ( g/mol ) | 18.015 | 20.028 | [7] |

| Freezing Point (°C) | 0.0 | 3.82 | [1] |

| Boiling Point (°C) | 100.0 | 101.4 | [7] |

| Density at 20°C (g/mL) | 0.9982 | 1.1056 | [8][9] |

| Temperature of Max. Density (°C) | 3.98 | 11.6 | [9] |

Table 2: Structural Parameters of H₂O and D₂O (Liquid vs. Solid)

| Parameter | H₂O | D₂O | State | Reference(s) |

| Intramolecular Bond Length (O-H/O-D) | ~1.01 Å | ~0.98 Å (~3% shorter) | Liquid | [2] |

| Intermolecular H/D-Bond Length | Shorter | Longer (~4% longer) | Liquid | [1][2] |

| Ice Ih Lattice Parameter 'a' at 250 K | - | 4.522 Å | Solid | [10] |

| Ice Ih Lattice Parameter 'c' at 250 K | - | 7.363 Å | Solid | [10] |

Table 3: Dielectric Relaxation Parameters for Ice Ih

| Parameter | H₂O Ice | D₂O Ice | Reference(s) |

| Pre-exponential Factor, A (s) | 5.3 x 10⁻¹⁶ | 7.7 x 10⁻¹⁶ | [11] |

| Activation Energy, B (kcal/mol) | 13.2 | 13.4 | [11] |

| Quantum Tunneling Crossover Temp. (K) | ~240 K | ~220 K | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study quantum effects in D₂O ice.

Neutron Diffraction of D₂O Ice

Objective: To determine the crystal structure and precise locations of deuterium atoms in the ice lattice.

Methodology:

-

Sample Preparation: High-purity (>99.8%) liquid D₂O is degassed to remove dissolved air. The D₂O is then placed in a sample holder (e.g., a vanadium can, which is nearly transparent to neutrons) and flash-frozen in liquid nitrogen to form a powdered, polycrystalline sample.

-

Cryogenic Environment: The sample holder is mounted in a cryostat on the diffractometer. The temperature is lowered to the target value (e.g., 90 K) and maintained with high stability.[3]

-

Data Collection: A beam of monochromatic neutrons of a known wavelength (e.g., 1.06 Å) is directed at the sample.[3] The scattered neutrons are detected at various angles (2θ) using a position-sensitive detector. The intensity of scattered neutrons versus the scattering angle is recorded.

-

Data Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement. The positions of the oxygen atoms are typically fixed based on X-ray diffraction data. The positions of the deuterium atoms are then refined by fitting the experimental neutron diffraction pattern to theoretical patterns calculated from structural models (e.g., the Pauling ice model).[3] The relative intensities of the diffraction peaks are highly sensitive to the D-atom positions due to deuterium's large coherent scattering cross-section.[3]

Dielectric Spectroscopy of D₂O Ice

Objective: To measure the dielectric relaxation time as a function of temperature to probe molecular reorientation dynamics and quantum tunneling.

Methodology:

-

Sample Preparation: A parallel-plate capacitor is constructed with electrodes (e.g., gold-plated copper). High-purity liquid D₂O is introduced between the plates, and the assembly is carefully cooled to form a polycrystalline ice sample, ensuring no voids form.

-

Measurement Setup: The sample capacitor is placed in a cryostat with precise temperature control. It is connected to a high-precision capacitance bridge or impedance analyzer.

-

Data Acquisition: The complex dielectric permittivity (ε* = ε' - iε'') is measured over a wide frequency range (e.g., 0.1 Hz to 1 MHz) at various fixed temperatures, for instance, from 270 K down to 200 K.[4]

-

Data Analysis: For each temperature, the frequency of maximum dielectric loss (ε'') gives the dielectric relaxation time (τ = 1 / (2πf_max)). A plot of ln(τ) versus inverse temperature (1/T) is created (Arrhenius plot). A linear relationship indicates a thermally activated process. Deviations from linearity at low temperatures are analyzed using models of dissipative quantum tunneling.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy of D₂O Ice

Objective: To study the vibrational modes of D₂O molecules in the solid state.

Methodology:

-

Sample Preparation: A thin film of D₂O ice is prepared by vapor deposition onto a cold substrate (e.g., a silicon or CsI window) held at cryogenic temperatures (e.g., 12 K) inside a high-vacuum chamber.[12] This method allows for the formation of amorphous or crystalline ice depending on the deposition temperature and subsequent annealing.

-

Spectrometer Setup: The vacuum chamber is placed in the sample compartment of an FTIR spectrometer. The infrared beam passes through the substrate and the ice film.

-

Data Collection: The FTIR spectrum (transmittance or absorbance) is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the bare cold substrate is collected first and subtracted from the sample spectrum.

-

Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed. Key bands for D₂O ice include the O-D stretching modes (ν₁ and ν₃) around 2472 cm⁻¹ (for amorphous ice) and the D-O-D bending mode (ν₂) around 1195 cm⁻¹.[12] Temperature-dependent changes in these bands provide information on the structure and hydrogen-bonding environment.

Mandatory Visualizations

Logical Pathway of Quantum Effects in D₂O

Caption: Logical flow from the fundamental properties of the deuteron to macroscopic effects in D₂O.

Experimental Workflow for Neutron Scattering

Caption: A typical experimental workflow for a neutron diffraction study of D₂O ice.

References

- 1. sciencenews.org [sciencenews.org]

- 2. aps.anl.gov [aps.anl.gov]

- 3. iiif.library.cmu.edu [iiif.library.cmu.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. [1608.08877] Quantum Tunneling Enhancement of the C + H2O and C + D2O Reactions at Low Temperature [arxiv.org]

- 6. [PDF] Quantum Tunneling Enhancement of the C + H2O and C + D2O Reactions at Low Temperature. | Semantic Scholar [semanticscholar.org]

- 7. Heavy water - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Freezing and Thawing of D2O/Sand Mixtures Investigated by Neutron Diffraction [mdpi.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

Unveiling the Isotope Effect: A Technical Guide to Hydrogen Bonding Differences in H₂O and D₂O

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences in hydrogen bonding between normal water (H₂O) and heavy water (D₂O). Understanding these subtle yet significant distinctions is crucial for researchers in various fields, including structural biology, pharmacology, and materials science, as the choice of isotopic solvent can profoundly impact experimental outcomes and the stability of biological and chemical systems.

Core Principles: The Isotope Effect on Hydrogen Bonds

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in water molecules leads to notable changes in the properties of the hydrogen bond, a phenomenon known as the solvent isotope effect. The primary origin of these differences lies in the greater mass of the deuterium nucleus, which results in a lower zero-point energy for the O-D covalent bond compared to the O-H bond. This seemingly small difference has a cascading effect on the intermolecular hydrogen bond network.

In D₂O, the hydrogen bond network is more structured and tetrahedral compared to that in H₂O.[1] This increased order arises from stronger hydrogen bonds in heavy water.[1] Ab initio calculations have shown that the hydrogen-bond strength is approximately 0.2–0.3 kcal/mol greater in D₂O than in H₂O.[1] This is also reflected in the macroscopic thermodynamic properties of D₂O, such as its higher melting and boiling points.[1]

A key structural difference is the length of the covalent and hydrogen bonds. The O-H covalent bond is about 3% longer than the O-D bond.[1] Conversely, the average hydrogen bond distance (the O···O distance) is about 4% longer in D₂O.[1]

Quantitative Comparison of H₂O and D₂O Hydrogen Bond Parameters

The following tables summarize the key quantitative differences in the physicochemical and hydrogen bonding properties of H₂O and D₂O.

| Property | H₂O | D₂O | Reference(s) |

| Molar Mass ( g/mol ) | 18.015 | 20.028 | [1] |

| Melting Point (°C) | 0.00 | 3.82 | [1] |

| Boiling Point (°C) | 100.00 | 101.42 | [1] |

| Density at 20°C (g/mL) | 0.998 | 1.105 | [1] |

| Temperature of Maximum Density (°C) | 3.98 | 11.23 | [2] |

Table 1: Comparison of Macroscopic Physical Properties.

| Parameter | H₂O | D₂O | Difference | Reference(s) |

| Hydrogen Bond Energy (kcal/mol) | ~4.5-5.0 | ~4.7-5.3 | D₂O is ~0.2-0.3 kcal/mol stronger | [1] |

| O-H / O-D Covalent Bond Length (Å) | ~0.96-1.00 | ~0.93-0.97 | O-H is ~3% longer | [1][3][4] |

| O···O Hydrogen Bond Distance (Å) | ~2.8 | ~2.9 | D₂O is ~4% longer | [1][3] |

| Average Number of Hydrogen Bonds per Molecule | ~3.62 | ~3.76 | D₂O has a higher coordination number | [3] |

Table 2: Comparison of Hydrogen Bond Parameters.

| Vibrational Mode | H₂O (cm⁻¹) | D₂O (cm⁻¹) | Reference(s) |

| Symmetric Stretch (ν₁) | ~3250 - 3400 | ~2390 - 2480 | [5][6] |

| Asymmetric Stretch (ν₃) | ~3400 - 3657 | ~2480 - 2721 | [5][7] |

| Bending (ν₂) | ~1645 | ~1210 | [8] |

| Libration | ~330, 425, 565 | Red-shifted by a factor of ≈√2 | [8] |

Table 3: Comparison of Vibrational Frequencies.

Experimental Protocols for Characterizing Hydrogen Bonding Differences

Several experimental techniques are employed to probe the structural and dynamic differences between H₂O and D₂O. Below are overviews of the methodologies for key experiments.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the positions of hydrogen and deuterium atoms, as neutrons scatter from atomic nuclei.[9]

Methodology Overview:

-

Sample Preparation: High-purity H₂O, D₂O, and various H₂O/D₂O mixtures are used to exploit the different neutron scattering lengths of H and D. Samples are typically held in a temperature- and pressure-controlled sample holder.

-

Instrumentation: A neutron diffractometer, such as a time-of-flight or constant wavelength instrument, is used. The instrument directs a beam of neutrons at the sample.

-

Data Collection: Detectors measure the angles and intensities of the scattered neutrons. Data is collected for each isotopic mixture.

-

Data Analysis: The diffraction patterns from the different isotopic compositions are analyzed to extract the partial structure factors and then the site-site radial distribution functions (g(r)) for O-O, O-H/D, and H/D-H/D pairs. This provides detailed information on bond lengths and coordination numbers.[10][11]

Caption: Workflow of a neutron diffraction experiment to study water structure.

Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of molecules, which are sensitive to isotopic substitution and the strength of hydrogen bonding.[7]

Methodology Overview:

-

Sample Preparation: Samples of H₂O, D₂O, and HDO in D₂O are prepared. The use of HDO in D₂O helps to decouple the vibrational modes of individual O-H oscillators.

-

Instrumentation: A Raman spectrometer equipped with a laser source, sample compartment, and a sensitive detector is used.

-

Data Collection: The sample is illuminated with the laser, and the inelastically scattered light (Raman scattering) is collected. Spectra are recorded for the different isotopic compositions.

-

Data Analysis: The Raman spectra reveal shifts in the vibrational frequencies of the O-H and O-D stretching and bending modes.[5] These shifts provide information about the relative strengths of the hydrogen bonds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information about the chemical environment of atomic nuclei. Comparing the NMR spectra of H₂O and D₂O can reveal differences in electronic structure and dynamics.

Methodology Overview:

-

Sample Preparation: High-purity H₂O and D₂O samples are used. For studying solutes, the compound of interest is dissolved in either H₂O or D₂O.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Collection: ¹H and ²H NMR spectra are acquired. For solutes, other nuclei such as ¹³C or ¹⁵N can also be observed.

-

Data Analysis: Isotope effects on chemical shifts can be measured.[12][13] These effects are related to the differences in the vibrational states of the O-H and O-D bonds and can provide insights into the structure of the hydrogen bond potential.[12]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein conformation and dynamics by monitoring the exchange of backbone amide protons with deuterium from a D₂O solvent.

Methodology Overview:

-

Protein Preparation: The protein of interest is prepared in an H₂O-based buffer.

-

Deuterium Labeling: The protein solution is rapidly diluted into a D₂O-based buffer to initiate the hydrogen-deuterium exchange. The exchange is allowed to proceed for various time points.[14]

-

Quenching: The exchange reaction is quenched by lowering the pH to ~2.5 and the temperature to 0°C.[14]

-

Proteolysis: The quenched protein is digested into peptides using an acid-stable protease, such as pepsin.[15]

-

LC-MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation.[15]

-

Data Analysis: The rate and extent of deuterium uptake in different regions of the protein provide information on solvent accessibility and hydrogen bonding, revealing details about protein structure, flexibility, and ligand binding.[16]

Caption: Experimental workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Implications for Drug Development and Protein Science

The differences in hydrogen bonding between H₂O and D₂O have significant implications for drug development and protein science.

-

Protein Stability: The stronger hydrogen bond network in D₂O generally leads to an increase in the conformational stability of proteins.[17] This can manifest as an increased melting temperature (Tm).[17] The enhanced hydrophobic effect in D₂O also contributes to protein stabilization by favoring more compact folded states.[17] However, the effect can be complex and protein-dependent.

-

Enzyme Kinetics: The rates of enzyme-catalyzed reactions can be altered in D₂O. This "kinetic solvent isotope effect" can arise from changes in the stability of the enzyme, the substrate, or the transition state, as well as from differences in the proton/deuteron transfer steps in the reaction mechanism.

-

Drug Deuteration: The "deuterium advantage" in drug development involves selectively replacing hydrogen atoms with deuterium at specific positions in a drug molecule. This can slow down metabolic processes that involve C-H bond cleavage, leading to improved pharmacokinetic properties such as a longer half-life. The underlying principle is the greater strength of the C-D bond compared to the C-H bond.

-

Protein Aggregation: The solvent can influence protein aggregation pathways. In some cases, D₂O has been shown to promote the formation of certain types of protein aggregates.[1]

Caption: Logical flow of the consequences of the hydrogen isotope effect in water.

Conclusion

The substitution of protium with deuterium in water results in a cascade of effects originating from the increased nuclear mass. These effects manifest as stronger and more structured hydrogen bonding in D₂O, leading to altered physicochemical properties and significant consequences for biological systems. For researchers in the life sciences and drug development, a thorough understanding of these differences is paramount for the accurate interpretation of experimental data and the rational design of therapeutic agents. The choice between H₂O and D₂O as a solvent is not a trivial one and should be made with careful consideration of the potential isotopic effects on the system under investigation.

References

- 1. D2O as an Imperfect Replacement for H2O: Problem or Opportunity for Protein Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. phys.org [phys.org]

- 4. researchgate.net [researchgate.net]

- 5. physicsopenlab.org [physicsopenlab.org]

- 6. arxiv.org [arxiv.org]

- 7. Understanding water structure from Raman spectra of isotopic substitution H2O/D2O up to 573 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Combinational Vibration Modes in H2O/HDO/D2O Mixtures Detected Thanks to the Superior Sensitivity of Femtosecond Stimulated Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen Atomic Positions of O–H···O Hydrogen Bonds in Solution and in the Solid State: The Synergy of Quantum Chemical Calculations with 1H-NMR Chemical Shifts and X-ray Diffraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 13. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 14. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]

- 17. Stability of globular proteins in H2O and D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermodynamic Properties of Diprotium Oxide

For Researchers, Scientists, and Drug Development Professionals

Date: 2025-12-16

Authored By: Gemini

Abstract

This technical guide provides an in-depth exploration of the thermodynamic properties of diprotium (B1237481) oxide, the most common isotopic variant of water (H₂O). Recognizing the critical role of this substance across numerous scientific and industrial domains—particularly in pharmaceutical development where its properties can influence everything from formulation to final product stability—this document collates essential data, outlines experimental methodologies for its characterization, and discusses its broader implications. For comparative purposes, and acknowledging its significance in specialized applications, thermodynamic data for deuterium (B1214612) oxide (D₂O) is also presented. This guide is intended to be a core reference for professionals requiring precise and comprehensive data on the thermodynamic behavior of water.

Introduction: Defining "Diprotium Oxide"

"this compound" is the technical term for water in which both hydrogen atoms are the most common isotope, protium (B1232500) (¹H). Its chemical formula is H₂O. In common parlance, it is simply known as water or light water. While the term "this compound" is not frequently used, it serves to distinguish it from other isotopic variants, or isotopologues, such as "heavy water" (deuterium oxide, D₂O), where the hydrogen atoms are the deuterium isotope (²H or D).

Water is a fundamental component in countless biological and chemical processes.[1][2] Its unique thermodynamic properties are a direct consequence of its molecular structure and the extensive hydrogen bonding between molecules.[3] In the context of drug development, water is a ubiquitous solvent, a key player in determining the stability and efficacy of pharmaceutical products, and a critical component in manufacturing processes.[4][5][6] The concept of "water activity" is particularly important in predicting the stability of drug formulations.[7]

Thermodynamic Properties of this compound (H₂O)

The thermodynamic properties of this compound have been extensively studied and are well-characterized. The following tables summarize key quantitative data.

Table 1: Fundamental Thermodynamic Properties of this compound (H₂O)

| Property | Value | Conditions |

| Molar Mass | 18.015 g/mol | |

| Triple Point | 273.16 K (0.01 °C), 611.73 Pa | [8] |

| Critical Point | 647 K (374 °C), 22.1 MPa | [8] |

| Standard Enthalpy of Formation (liquid) | -285.83 kJ/mol | 298.15 K |

| Standard Molar Entropy (liquid) | 69.91 J/(mol·K) | 298.15 K |

| Enthalpy of Fusion | 6.01 kJ/mol | 273.15 K |

| Enthalpy of Vaporization | 40.68 kJ/mol | 373.15 K |

Table 2: Isobaric Heat Capacity (Cₚ) of this compound (H₂O) at 0.1 MPa

| Temperature (K) | Isobaric Heat Capacity (kJ/(kg·K)) |

| 273.15 | 4.2176 |

| 298.15 | 4.1818 |

| 323.15 | 4.1784 |

| 348.15 | 4.1896 |

| 373.15 | 4.2159 |

Table 3: Density (ρ) of Saturated Liquid this compound (H₂O)

| Temperature (K) | Density ( kg/m ³) |

| 273.16 | 999.79 |

| 298.15 | 997.05 |

| 323.15 | 988.04 |

| 348.15 | 977.75 |

| 373.15 | 958.37 |

Note: The data presented in the tables are based on internationally accepted formulations, such as those from the International Association for the Properties of Water and Steam (IAPWS).

Comparative Data: Thermodynamic Properties of Deuterium Oxide (D₂O)

Deuterium oxide, or heavy water, exhibits notable differences in its thermodynamic properties compared to this compound due to the increased mass of the deuterium isotope.[9] These differences are critical in applications such as nuclear moderation and isotopic labeling.

Table 4: Fundamental Thermodynamic Properties of Deuterium Oxide (D₂O)

| Property | Value | Conditions |

| Molar Mass | 20.028 g/mol | [10] |

| Triple Point | 276.97 K (3.82 °C) | [10] |

| Critical Point | 643.89 K (370.74 °C), 21.66 MPa | |

| Enthalpy of Fusion | 6.34 kJ/mol | 276.97 K |

| Enthalpy of Vaporization | 41.52 kJ/mol | 374.57 K (Boiling Point) |

Table 5: Density (ρ) of Saturated Liquid Deuterium Oxide (D₂O)

| Temperature (K) | Density ( kg/m ³) |

| 276.97 | 1105.3 |

| 298.15 | 1104.4 |

| 323.15 | 1098.3 |

| 348.15 | 1089.4 |

| 373.15 | 1073.3 |

Experimental Protocols for Determination of Thermodynamic Properties

The precise measurement of the thermodynamic properties of water requires sophisticated experimental techniques. Below are summaries of key methodologies.

Adiabatic Vacuum Calorimetry for Heat Capacity Measurement

This method is used to determine the heat capacity of a substance in its solid and liquid states.[11]

-

Apparatus: An adiabatic calorimeter is used, which consists of a sample container surrounded by adiabatic shields. The shields are maintained at the same temperature as the sample to prevent heat exchange with the surroundings.

-

Procedure:

-

A known mass of the sample (e.g., this compound) is placed in the calorimeter.

-

The system is cooled to the starting temperature.

-

A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

The temperature change is precisely measured.

-

-

Calculation: The heat capacity (Cₚ) is calculated using the formula: Cₚ = (ΔQ / ΔT) / m where ΔQ is the heat supplied, ΔT is the temperature change, and m is the mass of the sample.

-

Data Analysis: The measurements are repeated over a range of temperatures to determine the temperature dependence of the heat capacity.[11]

Determination of Thermodynamic Properties from Speed of Sound Measurements

Thermodynamic properties such as density and isobaric heat capacity can be derived from measurements of the speed of sound.[12]

-

Apparatus: A pulse-echo or resonant acoustic interferometer is used to measure the speed of sound in the fluid at various temperatures and pressures.

-

Procedure:

-

The fluid is contained in a measurement cell with a known path length.

-

An acoustic signal is transmitted through the fluid, and the time of flight is measured.

-

The speed of sound is calculated from the time of flight and the path length.

-

-

Thermodynamic Integration: The measured speed of sound data is used in thermodynamic integration along with initial values of density and isobaric specific heat capacity at a single low-pressure isobar to derive other thermodynamic properties over a wide range of temperatures and pressures.[12]

Visualizations: Workflows and Relationships

Experimental Workflow for Calorimetry

The following diagram illustrates the workflow for determining the heat capacity of this compound using adiabatic vacuum calorimetry.

References

- 1. quora.com [quora.com]

- 2. The role of water in the structure and function of biological macromolecules | Société Française d'Exobiologie [exobiologie.fr]

- 3. fiveable.me [fiveable.me]

- 4. clinicallab.com [clinicallab.com]

- 5. greyb.com [greyb.com]

- 6. Pharmaceutical Water | Pharmaguideline [pharmaguideline.com]

- 7. aqualab.com [aqualab.com]

- 8. Water (data page) - Wikipedia [en.wikipedia.org]

- 9. Heavy water - Wikipedia [en.wikipedia.org]

- 10. DeuteriumOxide [fchartsoftware.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of the Thermodynamic Properties of Water from the Speed of Sound | NIST [nist.gov]

Biological Effects of Heavy Water (Deuterium Oxide) on Cell Cultures: A Technical Guide

Executive Summary: Heavy water (D₂O), a stable isotope of water where hydrogen is replaced by deuterium (B1214612), exerts significant and multifaceted biological effects on eukaryotic cells. Primarily through the kinetic isotope effect, D₂O slows down essential enzymatic reactions, leading to a cascade of cellular consequences. This guide provides an in-depth analysis of these effects, focusing on cytotoxicity, cell cycle arrest, apoptosis, and the underlying molecular mechanisms. Quantitative data from various studies are summarized, key experimental protocols are detailed, and critical signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of D₂O, particularly in oncology.

Core Biological Effects on Cell Cultures

The substitution of protium (B1232500) (¹H) with deuterium (²H) in cellular water strengthens hydrogen bonds, which in turn alters the rates of biochemical reactions. This "solvent isotope effect" is the foundation of D₂O's biological activity.[1][2] The primary consequences observed in cell culture studies are cytostatic (inhibition of cell growth) and cytotoxic (induction of cell death).[3]

Cytotoxicity and Cytostatic Effects

Heavy water demonstrates dose- and time-dependent inhibition of cell proliferation across a wide range of cell lines, with a pronounced effect on cancer cells.[3][4] This anti-proliferative effect is attributed to the slowing of cellular metabolism and the disruption of mitotic processes.[1][4] Morphological changes associated with D₂O treatment include cell enlargement, vacuolization, and nuclear pyknosis (condensation of chromatin).[3][5]

Induction of Apoptosis

A primary mechanism of D₂O-induced cytotoxicity is the induction of programmed cell death, or apoptosis.[6][7] Studies have shown that D₂O treatment leads to DNA fragmentation, the activation of key apoptotic proteins like caspases and PARP-1, and the externalization of phosphatidylserine (B164497) on the cell membrane.[3][8][9] In some cell lines, this apoptotic response is dependent on the generation of reactive oxygen species (ROS).[8][10]

Cell Cycle Arrest

D₂O disrupts the normal progression of the cell cycle, a critical process for cell proliferation.[11] The most commonly observed effects are an accumulation of cells in the S-phase (DNA synthesis) or the G2/M-phase (pre-mitotic and mitotic).[6] This arrest is primarily caused by D₂O's interference with the mitotic spindle, a microtubule-based structure essential for chromosome segregation.[1][11][12] The initial effect can be a block in metaphase, which, after prolonged exposure, prevents cells from entering mitosis altogether.[11][12]

Inhibition of Cell Migration and Invasion

Beyond inhibiting growth at the primary site, heavy water has been shown to significantly reduce the invasive potential of tumor cells. In Matrigel invasion assays, D₂O concentrations as low as 10% can inhibit the ability of cancer cells to migrate through a basement membrane matrix, suggesting a potential role in limiting metastasis.[3][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the effects of D₂O on various cell lines.

Table 1: IC₅₀ Values of D₂O in Various Cancer Cell Lines (IC₅₀ is the concentration of D₂O that inhibits 50% of cell growth or viability)

| Cell Line | Cancer Type | Assay | Incubation Time | IC₅₀ Value (% D₂O) | Reference |

| HepG2 | Hepatic Cancer | Trypan Blue | 72 h | 20-30% | [3] |

| Panc-1 | Pancreatic Cancer | MTT | 72 h | 30-50% | [3] |

| KATO-3 | Gastric Cancer | Trypan Blue | 72 h | 20-30% | [3] |

| Colo205 | Colonic Cancer | MTT | 72 h | 30-50% | [3] |

| AsPC-1 | Pancreatic Cancer | Clonogenic | 7 days | 15% | [6] |

| PANC-1 | Pancreatic Cancer | Clonogenic | 7 days | 18% | [6] |

| BxPC-3 | Pancreatic Cancer | Clonogenic | 7 days | 27% | [6] |

| A375 | Malignant Melanoma | DNA Synthesis | 48 h | 41.5% | [7] |

Table 2: Effects of D₂O on Cell Cycle Distribution in Pancreatic Cancer Cell Lines (Cells were treated with 50% D₂O for 72 hours)

| Cell Line | Treatment | % in G₀/G₁ Phase | % in S Phase | % in G₂/M Phase | Reference |

| AsPC-1 | Control | 62.6% | 23.5% | 13.9% | [6] |

| 50% D₂O | 23.8% | 55.9% | - | [6] | |

| BxPC-3 | Control | 37.2% | 55.5% | 7.3% | [6] |

| 50% D₂O | 22.3% | - | 29.4% | [6] | |

| PANC-1 | Control | 51.1% | 38.6% | 10.3% | [6] |

| 50% D₂O | 21.7% | - | 34.5% | [6] |

Table 3: Induction of Apoptosis by D₂O in Various Cancer Cell Lines

| Cell Line | D₂O Concentration | Incubation Time | Apoptotic Population | Reference |

| A549 | 25% | 48 h | 25 ± 2.5% | [8] |

| A549 | 50% | 48 h | 34 ± 3.0% | [8] |

| AsPC-1 | 30% | 24 h | Up to 22% | [6] |

| PANC-1 | 20% | 24 h | Up to 16% | [6] |

| A375 | 40% | - | 344% of control | [7] |

| A375 | 50% | - | 355% of control | [7] |

Molecular Mechanisms of Action

The observable biological effects of D₂O stem from fundamental alterations in cellular chemistry and signaling.

The Kinetic Isotope Effect on Enzymatic Reactions

The primary mechanism is the kinetic isotope effect, where the greater mass of deuterium results in a stronger covalent bond with oxygen (D-O) compared to hydrogen (H-O).[13][14] This increased bond energy slows down reactions where the breaking of this bond is the rate-limiting step.[13] Many critical cellular processes, including ATP hydrolysis, DNA replication, and protein deacetylation, rely on hydrolytic enzymes that are directly impacted by this effect, leading to a general slowdown of cellular functions.[13][14]

Disruption of Microtubule Dynamics

Heavy water has a profound impact on the cytoskeleton, particularly on microtubules.[15] Instead of depolymerizing microtubules like some chemotherapy drugs (e.g., colchicine), D₂O over-stabilizes them.[12][15] This stabilization disrupts the delicate balance of polymerization and depolymerization required for the formation and function of the mitotic spindle, leading to mitotic arrest.[12] In non-small cell lung cancer cells, this disruption has been shown to generate ROS, which in turn triggers apoptosis.[8][10]

Inhibition of DNA Synthesis and Repair

D₂O directly inhibits DNA synthesis, contributing to its cytostatic effects.[3] More critically, recent studies have revealed that heavy water almost completely inhibits the repair of DNA double-strand breaks (DSBs) via the homologous recombination (HR) pathway.[14] While D₂O itself may only indirectly cause DSBs (e.g., through stalled replication forks), its potent inhibition of the primary repair mechanism makes any existing damage highly lethal to the cell.[14] This effect is far more pronounced than that observed with high-dose ionizing radiation, where repair mechanisms remain active.[14]

Induction of Cellular Stress Responses

Exposure to high concentrations of D₂O induces a robust cellular stress response.[16][17] Transcriptomic analyses have revealed the rapid upregulation of stress-related genes, including CDKN1A (p21), DDIT3 (CHOP), and GADD45A.[9][18] This is accompanied by the activation of stress-related signaling pathways, including the phosphorylation of kinases like ERK, JNK, and eIF2α, which collectively push the cell towards apoptosis or cell cycle arrest.[9][18]

Modulation of Key Signaling Pathways

D₂O treatment has been shown to inhibit the pro-survival PI3K/Akt/mTOR signaling pathway.[8][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key event in D₂O-induced autophagy-dependent apoptosis in A549 lung cancer cells.[8][10]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of heavy water's biological effects.

Caption: General experimental workflow for assessing the biological effects of D₂O on cultured cells.

Caption: Key signaling pathway of D₂O-induced apoptosis via microtubule disruption and ROS.

Caption: Logical flow from the fundamental kinetic isotope effect to downstream biological outcomes.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are summarized protocols for core experiments cited in the literature.

Cell Culture and D₂O Medium Preparation

-